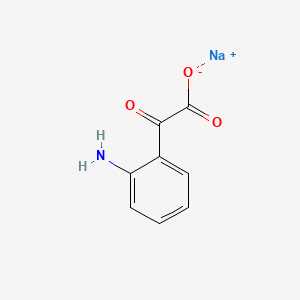

Sodium 2-(2-aminophenyl)-2-oxoacetate

Description

Properties

IUPAC Name |

sodium;2-(2-aminophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3.Na/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4H,9H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFAFIKPWWFZPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743605 | |

| Record name | Sodium (2-aminophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17617-34-4 | |

| Record name | Sodium isatinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2-aminophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM ISATINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ON1IIE7ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium 2-(2-aminophenyl)-2-oxoacetate: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium isatinate, is the sodium salt of isatinic acid, derived from the hydrolysis of isatin. Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide array of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the basic properties, synthesis, and known biological significance of this compound, with a focus on its relevance to drug discovery and development. Detailed experimental protocols for its synthesis and relevant biological assays are provided, along with a discussion of its role in key signaling pathways.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Sodium isatinate, Sodium (2-aminophenyl)(oxo)acetate | PubChem[1] |

| CAS Number | 17617-34-4 | Appchem[2] |

| Molecular Formula | C₈H₆NNaO₃ | Appchem[2] |

| Molecular Weight | 187.13 g/mol | PubChem[1] |

| Appearance | White to off-white solid (presumed) | - |

| Melting Point | Data not available for the sodium salt. Isatin (parent compound) melts at 203 °C (decomposes). | PubChem[3] |

| Solubility | Expected to be soluble in water. | - |

| Storage | Store in a cool, dry place, protected from light. | MySkinRecipes[4] |

Synthesis

This compound is typically prepared by the alkaline hydrolysis of isatin (1H-indole-2,3-dione). The following section details the synthesis of the precursor, isatin, and its subsequent conversion to the sodium salt.

Synthesis of Isatin (Precursor)

The Sandmeyer synthesis is a classic and reliable method for the preparation of isatin from aniline.

Experimental Protocol: Sandmeyer Synthesis of Isatin

Materials:

-

Aniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate, anhydrous

-

Concentrated sulfuric acid

-

Hydrochloric acid

-

Water

-

Ethanol

Procedure:

-

Preparation of Isonitrosoacetanilide:

-

In a large round-bottom flask, dissolve chloral hydrate (1.1 equivalents) in water.

-

Add anhydrous sodium sulfate to saturation.

-

In a separate beaker, prepare a solution of aniline (1 equivalent) in water containing a stoichiometric amount of hydrochloric acid.

-

Add the aniline hydrochloride solution to the chloral hydrate solution.

-

Add a solution of hydroxylamine hydrochloride (1.5 equivalents) in water.

-

Heat the mixture to boiling for a few minutes until the isonitrosoacetanilide precipitates as a crystalline solid.

-

Cool the mixture and collect the solid by filtration. Wash with cold water and dry.

-

-

Cyclization to Isatin:

-

Carefully add the dry isonitrosoacetanilide in small portions to concentrated sulfuric acid, pre-warmed to 50-60 °C, with stirring. Maintain the temperature between 60-70 °C during the addition.

-

After the addition is complete, heat the mixture to 80 °C for 10 minutes.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The crude isatin will precipitate. Collect the solid by filtration and wash thoroughly with cold water until the washings are neutral.

-

Purify the crude isatin by recrystallization from glacial acetic acid or by dissolving in dilute sodium hydroxide solution, filtering, and re-precipitating with hydrochloric acid.[5]

-

Synthesis of this compound (Hydrolysis of Isatin)

The amide bond in the five-membered ring of isatin can be readily cleaved by alkaline hydrolysis to form the sodium salt of isatinic acid.

Experimental Protocol: Hydrolysis of Isatin to this compound

Materials:

-

Isatin

-

Sodium hydroxide (NaOH)

-

Water

-

Ethanol (optional, for purification)

Procedure:

-

Hydrolysis:

-

Dissolve isatin (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents) with stirring. The orange-red color of isatin should fade as it dissolves to form the sodium isatinate solution.

-

The reaction is typically rapid at room temperature. Gentle warming can be applied to ensure complete reaction. The progress of the hydrolysis can be monitored by the disappearance of the isatin spot on TLC.[6]

-

-

Isolation and Purification:

-

The resulting aqueous solution contains this compound. The product can be used directly in solution for some applications.

-

To isolate the solid product, the water can be removed under reduced pressure.

-

Alternatively, the product can be precipitated by the addition of a miscible organic solvent like ethanol or acetone.

-

The precipitated solid is then collected by filtration, washed with the organic solvent, and dried under vacuum.

-

References

- 1. This compound | C8H6NNaO3 | CID 70700811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. Isatin | C8H5NO2 | CID 7054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Synthesis of Sodium 2-(2-aminophenyl)-2-oxoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium 2-(2-aminophenyl)-2-oxoacetate, a key intermediate in various synthetic and pharmaceutical applications. The primary synthetic route involves the alkaline hydrolysis of isatin, a readily available starting material. This document details the experimental protocol for this conversion, presents relevant quantitative data, and includes visualizations of the synthetic workflow and related biological pathways to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound, also known as sodium isatinate, is a valuable building block in organic synthesis. Its structure, featuring a reactive α-keto acid moiety and an aniline functional group, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The inherent biological activities of the isatin scaffold and its derivatives underscore the importance of its accessible intermediates.[1] This guide focuses on the most direct and efficient method for the preparation of this compound: the base-mediated hydrolysis of isatin.

Synthesis of this compound

The core transformation for the synthesis of this compound is the hydrolysis of the amide bond within the γ-lactam ring of isatin. This reaction is readily achieved under basic conditions, typically using sodium hydroxide in an aqueous medium. The nucleophilic attack of the hydroxide ion on the C2 carbonyl carbon of isatin leads to the opening of the five-membered ring to form the sodium salt of 2-(2-aminophenyl)-2-oxoacetic acid.

Reaction Scheme

The overall reaction can be depicted as follows:

Isatin + Sodium Hydroxide → this compound

Experimental Protocol

This protocol is based on the principles of alkaline hydrolysis of isatin.

Materials:

-

Isatin (1H-indole-2,3-dione)

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Hydroxide Solution: Prepare a solution of sodium hydroxide in deionized water. The concentration can be varied, but a 1-2 M solution is a typical starting point.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add isatin.

-

Reaction Execution: To the isatin, add a stoichiometric equivalent of the sodium hydroxide solution. The mixture should be stirred at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to facilitate the dissolution and reaction, which is often indicated by a color change as the orange-red isatin dissolves to form the sodium salt solution.

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by the complete dissolution of isatin.

-

Isolation of Product: The resulting aqueous solution of this compound can be used directly for subsequent reactions. For isolation of the solid salt, the water can be removed under reduced pressure. The solid residue can then be further purified if necessary, for example, by recrystallization from a suitable solvent system such as ethanol/water.

Quantitative Data

The alkaline hydrolysis of isatin to its sodium salt is generally a high-yielding reaction. While specific literature reports focusing solely on the preparative yield of the isolated sodium salt are scarce, the use of this reaction for the purification of isatin suggests that the conversion is near-quantitative.

| Parameter | Value | Reference |

| Starting Material | Isatin | [2] |

| Reagent | Sodium Hydroxide | [2] |

| Solvent | Water | [2] |

| Reaction Temperature | Room Temperature to 50 °C | Inferred |

| Reaction Time | < 1 hour | Inferred |

| Expected Yield | > 95% (in solution) | Inferred |

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from isatin.

Caption: Workflow for the synthesis of this compound.

Signaling Pathways of Isatin Derivatives

While specific signaling pathway interactions for this compound are not extensively documented, its precursor, isatin, and its derivatives are known to modulate various cellular signaling pathways. This is of significant interest in drug development. The diagram below illustrates some of the key pathways influenced by isatin-based compounds.

Caption: Key signaling pathways modulated by isatin and its derivatives.

Conclusion

The synthesis of this compound via the alkaline hydrolysis of isatin is a straightforward and efficient method, providing high yields of a versatile synthetic intermediate. This technical guide provides researchers and drug development professionals with the necessary information to perform this synthesis and understand the broader context of the biological activities associated with the isatin scaffold. The provided experimental protocol, quantitative data, and visual diagrams are intended to facilitate the practical application of this chemical transformation in a laboratory setting.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Sodium 2-(2-aminophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure elucidation of Sodium 2-(2-aminophenyl)-2-oxoacetate, a key intermediate in the synthesis of various heterocyclic compounds with significant therapeutic potential. This document details the predicted spectroscopic characteristics, a comprehensive synthesis protocol, and an overview of the biological significance of the molecular scaffold.

Chemical Identity and Properties

This compound, also known as sodium isatinate, is an organic sodium salt with the chemical formula C₈H₆NNaO₃.[1] It is the sodium salt of 2-(2-aminophenyl)-2-oxoacetic acid.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 17617-34-4 | [1] |

| Molecular Formula | C₈H₆NNaO₃ | [1] |

| Molecular Weight | 187.13 g/mol | [1] |

| Exact Mass | 187.02453734 Da | [1] |

| SMILES | C1=CC=C(C(=C1)C(=O)C(=O)[O-])N.[Na+] | [1] |

| InChIKey | XCFAFIKPWWFZPL-UHFFFAOYSA-M | [1] |

| Topological Polar Surface Area | 83.2 Ų | [1] |

Spectroscopic Analysis for Structure Elucidation

Due to the limited availability of public experimental spectra for this compound, this section outlines the predicted spectroscopic data based on its known chemical structure. This theoretical analysis serves as a guide for researchers in confirming the structure of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the arrangement of hydrogen atoms on the aromatic ring and the amine group. The chemical shifts are influenced by the electron-withdrawing effects of the α-keto-carboxylate group and the electron-donating nature of the amino group.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | d | 1H | Aromatic H (ortho to -C=O) |

| ~7.2 - 7.4 | t | 1H | Aromatic H (meta to -C=O) |

| ~6.8 - 7.0 | t | 1H | Aromatic H (para to -C=O) |

| ~6.6 - 6.8 | d | 1H | Aromatic H (ortho to -NH₂) |

| ~5.0 - 6.0 | br s | 2H | -NH₂ |

Note: Chemical shifts are estimations and can vary based on solvent and concentration. The broad singlet for the -NH₂ protons is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of two carbonyl carbons and six distinct aromatic carbons is a key feature.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 200 | C=O (ketone) |

| ~165 - 175 | C=O (carboxylate) |

| ~145 - 155 | Aromatic C-NH₂ |

| ~130 - 140 | Aromatic C-H |

| ~120 - 130 | Aromatic C-H |

| ~115 - 125 | Aromatic C-C=O |

| ~110 - 120 | Aromatic C-H |

| ~105 - 115 | Aromatic C-H |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule. The characteristic vibrational frequencies of the carbonyl groups, the amine, and the aromatic ring are expected to be prominent.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1710 | Strong, Sharp | C=O stretching (α-keto) |

| ~1620 | Strong, Sharp | C=O stretching (carboxylate, asymmetric) |

| 1600 - 1450 | Medium | C=C stretching (aromatic ring) |

| ~1400 | Medium | C=O stretching (carboxylate, symmetric) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free acid, 2-(2-aminophenyl)-2-oxoacetic acid (MW: 165.15), the molecular ion peak [M]⁺ would be expected at m/z 165.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 165 | [M]⁺ |

| 120 | [M - COOH]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

Experimental Protocols

Synthesis of this compound from Isatin

This protocol describes a common method for the synthesis of the target compound via the alkaline hydrolysis of isatin.

Materials:

-

Isatin

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol

-

Hydrochloric acid (HCl, for the free acid isolation if desired)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Magnetic stirrer and hotplate

-

Filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a specific molar equivalent of isatin in an aqueous solution of sodium hydroxide (typically 1-2 molar equivalents in excess) with stirring.

-

Hydrolysis: Gently heat the mixture to 50-60 °C with continuous stirring. The deep reddish-brown color of the isatin solution will gradually lighten to a yellow or pale orange as the lactam ring opens to form the sodium salt of 2-(2-aminophenyl)-2-oxoacetic acid. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Once the reaction is complete, cool the solution to room temperature and then further in an ice bath.

-

Isolation of the Sodium Salt: The product, this compound, may precipitate upon cooling or with the addition of a less polar solvent like ethanol.

-

Filtration and Drying: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

-

(Optional) Formation of the Free Acid: To obtain the free acid, the aqueous solution of the sodium salt can be acidified with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of 2-(2-aminophenyl)-2-oxoacetic acid.

Biological Significance and Therapeutic Potential

This compound is a derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are a well-known class of compounds with a broad spectrum of biological activities.[1][2][3][4] The isatin scaffold is considered a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets.

The diverse biological activities of the isatin core suggest that derivatives, such as this compound and its subsequent products, have significant potential in drug discovery and development.

Conclusion

The chemical structure of this compound can be confidently elucidated and confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The provided synthesis protocol offers a reliable method for its preparation from isatin. The rich biological activity profile of the parent isatin scaffold underscores the importance of this compound as a valuable intermediate for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

References

- 1. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Isatinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for sodium isatinate is limited in publicly available literature. Much of the following information is inferred from the known properties of its parent compound, isatin, and related derivatives. This guide aims to provide a comprehensive overview based on available scientific knowledge.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile endogenous heterocyclic compound that has garnered significant interest in medicinal chemistry due to its wide range of biological activities. Its sodium salt, sodium isatinate, is a key intermediate in the synthesis of various N-substituted isatin derivatives, which are explored for their therapeutic potential. This technical guide provides a detailed overview of the known physical and chemical properties of sodium isatinate, drawing comparisons with isatin and its derivatives where direct data is unavailable.

Chemical and Physical Properties

Quantitative data for sodium isatinate is not extensively reported. The following table summarizes the available data for sodium isatinate and its related compounds, isatin and isatin-5-sulfonic acid sodium salt dihydrate, for comparative purposes.

| Property | Sodium Isatinate | Isatin | Isatin-5-sulfonic acid sodium salt dihydrate |

| Molecular Formula | C₈H₄NNaO₂ | C₈H₅NO₂[1] | C₈H₄NNaO₅S · 2H₂O[2] |

| Molecular Weight | 169.11 g/mol | 147.13 g/mol [1] | 285.21 g/mol [2] |

| Appearance | Likely a solid | Orange to red crystalline powder | Solid[2] |

| Melting Point | Not reported | 200-204 °C[3] | ≥300 °C[2] |

| Solubility | Expected to be soluble in water | Sparingly soluble in water; soluble in ethanol, acetone, and DMSO[4][5] | Data not available |

| pKa | Not reported | 10.3 (for the N-H proton) | Not reported |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of isatin shows characteristic peaks for the N-H and carbonyl groups. Upon formation of sodium isatinate, the N-H stretching vibration would disappear, and the carbonyl peaks would likely shift due to the change in electron density.

-

Isatin:

-

N-H stretch: ~3200-3400 cm⁻¹

-

C=O stretches (amide and ketone): ~1745 cm⁻¹ and ~1615 cm⁻¹

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of sodium isatinate would differ from those of isatin, most notably in the absence of the N-H proton signal and shifts in the signals of the carbons and protons in the pyrrole ring.

-

Isatin ¹H NMR (in DMSO-d₆): Signals for the aromatic protons are typically observed between δ 7.0 and 7.8 ppm, with the N-H proton appearing as a broad singlet at around δ 11.0 ppm.

-

Isatin ¹³C NMR (in DMSO-d₆): Carbonyl carbons appear at approximately δ 159 ppm and δ 184 ppm. Aromatic carbons are found in the δ 112-150 ppm range.

Experimental Protocols

Synthesis of Sodium Isatinate

A detailed, optimized protocol for the synthesis and purification of pure sodium isatinate is not extensively published. However, its in-situ preparation is a common step in the synthesis of N-substituted isatins. The general procedure involves the deprotonation of isatin using a suitable sodium base.

General Laboratory Procedure for in-situ formation:

-

Dissolution: Dissolve isatin in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Deprotonation: Add a stoichiometric equivalent of a sodium base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), to the solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction: Stir the mixture until the deprotonation is complete, indicated by the cessation of hydrogen gas evolution (if using NaH) or a color change. The resulting solution/suspension contains sodium isatinate.

-

Further Reaction: The sodium isatinate can then be used directly in subsequent reactions, for example, by adding an alkyl or acyl halide to synthesize the corresponding N-substituted isatin.

Purification of Isatin (Precursor): A common method for the purification of crude isatin involves its conversion to the sodium salt, filtration to remove insoluble impurities, and subsequent regeneration of isatin by acidification[6].

-

Suspend crude isatin in hot water.

-

Add a solution of sodium hydroxide to dissolve the isatin as its sodium salt.

-

Filter the solution to remove any insoluble materials.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the purified isatin.

-

Collect the precipitate by filtration, wash with water, and dry.

Logical Relationships and Workflows

Synthesis of Isatin (Sandmeyer Method)

The Sandmeyer synthesis is a classical and widely used method for the preparation of isatin, the precursor to sodium isatinate. The workflow involves the reaction of an aniline with chloral hydrate and hydroxylamine, followed by cyclization in strong acid[6][7].

References

- 1. Isatin | C8H5NO2 | CID 7054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isatin-5-sulfonic acid sodium salt dihydrate | 207399-16-4 | Benchchem [benchchem.com]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Isatin - Wikipedia [en.wikipedia.org]

Technical Guide: Sodium 2-(2-aminophenyl)-2-oxoacetate (CAS 17617-34-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available technical data for Sodium 2-(2-aminophenyl)-2-oxoacetate. Extensive searches of scientific literature and chemical databases did not yield in-depth experimental studies, detailed spectroscopic analyses, specific synthesis protocols, or biological activity data for this compound. The information presented is primarily from chemical supplier databases and computational models.

Chemical Identification and Properties

This compound, also known as Sodium isatinate, is an organic sodium salt with the CAS number 17617-34-4.[1][2] Its chemical structure consists of a 2-aminophenyl group attached to a glyoxylate moiety, with the carboxylate group forming a sodium salt.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 17617-34-4 | [1][2] |

| Molecular Formula | C₈H₆NNaO₃ | [1][2][3] |

| Molecular Weight | 187.13 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | Sodium isatinate, Sodium (2-aminophenyl)(oxo)acetate | [1] |

| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | [3] |

| Purity | Typically offered at ≥95% | [4] |

Computed Properties (from PubChem) [1]

| Property | Value |

| Topological Polar Surface Area | 83.2 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 187.02453734 Da |

| Monoisotopic Mass | 187.02453734 Da |

Spectroscopic and Characterization Data

Synthesis and Experimental Protocols

A specific, detailed, and validated experimental protocol for the synthesis of this compound could not be found in peer-reviewed scientific literature or patents. Chemical suppliers list the compound as commercially available, suggesting established synthesis methods exist within those organizations.

One vendor product description suggests its use as a key intermediate in organic synthesis for producing pharmaceutical compounds, particularly in the development of drugs targeting neurological and psychiatric disorders, and in the synthesis of heterocyclic compounds.[4]

Biological Activity and Signaling Pathways

There is no published research available detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. A product description from a commercial supplier mentions its utility in research for studying biochemical pathways and enzyme interactions, and in the development of fluorescent probes for biological imaging, but provides no specific examples or citations.[4]

Logical Relationship Diagram

Due to the absence of information on its synthesis, characterization workflow, or biological pathways, a meaningful and data-supported diagram using Graphviz cannot be generated at this time. A speculative diagram would not meet the standards of a technical guide for a scientific audience.

Conclusion

This compound (CAS 17617-34-4) is a commercially available chemical intermediate. While its basic chemical identity is established, there is a significant lack of publicly available, in-depth technical data. Key information for researchers, including experimental physical properties, detailed spectroscopic data, specific synthesis protocols, and any biological activity, remains unpublished in the accessible scientific domain. Further research and publication are necessary to fully characterize this compound and explore its potential applications.

References

Stability and Recommended Storage of Sodium 2-(2-aminophenyl)-2-oxoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Sodium 2-(2-aminophenyl)-2-oxoacetate (CAS No. 17617-34-4). The information presented herein is crucial for maintaining the integrity, purity, and performance of this compound in research and development settings. While specific proprietary stability data for this compound is not publicly available, this guide is built upon established principles of chemical stability, best practices in pharmaceutical handling, and general guidelines from regulatory bodies for active pharmaceutical ingredients.

Summary of Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage conditions, as recommended by multiple chemical suppliers.[1] These conditions are designed to mitigate degradation from common environmental factors.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | To minimize the rate of potential thermal degradation. |

| Light Exposure | Store in a dark place (e.g., amber vials, opaque containers) | To prevent photochemical degradation. |

| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the aminophenyl moiety. |

| Container | Tightly sealed container | To prevent exposure to moisture and atmospheric oxygen. |

General Stability Profile and Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively documented in public literature, its chemical structure—containing an aminophenyl group and an α-keto acid moiety—suggests susceptibility to several degradation pathways:

-

Oxidation: The primary amino group on the phenyl ring is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of trace metal ions. This can lead to the formation of colored impurities.

-

Photodegradation: Aromatic amines and keto acids can be sensitive to UV and visible light, leading to complex degradation pathways.

-

Thermal Degradation: Elevated temperatures can accelerate oxidation and other decomposition reactions.

-

Hydrolysis: While the sodium salt form is generally stable, prolonged exposure to acidic or basic conditions in solution could potentially lead to hydrolysis, although this is likely less of a concern for the solid material.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of a compound like this compound, based on industry-standard stress testing guidelines. These protocols are intended to identify potential degradation products and establish a stability profile.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

3.1.1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

3.1.2. Stress Conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize a sample before analysis. |

| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize a sample before analysis. |

| Oxidation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours. |

| Thermal Degradation | Store the solid compound in an oven at a controlled elevated temperature (e.g., 80°C) for 48 hours. Dissolve a sample in the initial solvent for analysis. |

| Photolytic Degradation | Expose the solution in a chemically inert, transparent container (e.g., quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. |

3.1.3. Analysis: All stressed samples, along with an unstressed control, should be analyzed by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. The analysis will help in identifying and quantifying the parent compound and any degradation products formed.

Confirmatory (Long-Term) Stability Study

To establish a re-test period or shelf life, a long-term stability study under the recommended storage conditions is necessary.

3.2.1. Protocol:

-

Package the solid this compound in the proposed container-closure system (e.g., amber glass vials with inert gas overlay).

-

Store the packaged samples under the recommended conditions (2-8°C, protected from light).

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

At each time point, analyze the sample for appearance, purity (by a validated HPLC method), and any other relevant quality attributes.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for conducting a comprehensive stability assessment of a chemical compound.

References

Comprehensive literature review of Sodium 2-(2-aminophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium isatinate, is a chemical compound that exists as the sodium salt of isatinic acid. It is primarily recognized as a key intermediate in organic synthesis, particularly in the preparation of a wide array of heterocyclic compounds derived from its parent molecule, isatin. While isatin and its derivatives have garnered significant attention for their diverse and potent biological activities, including anticancer, anticonvulsant, and antimicrobial properties, this compound itself appears to be less biologically active, notably lacking the monoamine oxidase (MAO) inhibitory effects of isatin. This review provides a comprehensive overview of the physicochemical properties, synthesis, and biological context of this compound, along with detailed experimental protocols and visual representations of relevant chemical pathways and workflows.

Physicochemical Properties

This compound is a water-soluble salt. Its properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₆NNaO₃ | [1] |

| Molecular Weight | 187.13 g/mol | [1] |

| CAS Number | 17617-34-4 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Sodium isatinate, Sodium (2-aminophenyl)(oxo)acetate, Benzeneacetic acid, 2-amino-α-oxo-, sodium salt | [1] |

| Appearance | Not specified in literature, likely a solid | |

| Solubility | Soluble in water | [2] |

| Storage Conditions | 2-8°C, inert atmosphere, protected from light | [3] |

Synthesis and Chemical Transformations

This compound is readily prepared by the alkaline hydrolysis of isatin (1H-indole-2,3-dione). This reaction involves the nucleophilic attack of a hydroxide ion on the C2-carbonyl group of isatin, leading to the opening of the lactam ring to form the sodium salt of isatinic acid.

Caption: Basic hydrolysis of isatin to form this compound.

Experimental Protocol: Synthesis of Isatin (Precursor)

The most common method for the synthesis of isatin is the Sandmeyer isatin synthesis.[2][4][5][6][7]

Step 1: Synthesis of Isonitrosoacetanilide

-

In a 5-liter round-bottom flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

-

To this solution, add 1300 g of crystallized sodium sulfate.

-

Separately, prepare a solution of 46.5 g (0.5 mole) of aniline in 300 mL of water, acidifying with 43 mL of concentrated hydrochloric acid to dissolve the aniline. Add this aniline hydrochloride solution to the flask.

-

Add a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water to the reaction mixture.

-

Heat the mixture to a vigorous boil. The boiling is continued until the initial yellow precipitate turns into a yellowish-brown solid. This typically takes about 1-2 minutes of boiling.

-

Cool the reaction mixture in an ice bath.

-

Collect the precipitated isonitrosoacetanilide by vacuum filtration and wash it with cold water.

Step 2: Cyclization to Isatin

-

Preheat 300 g of concentrated sulfuric acid to 50°C in a 1-liter beaker.

-

Slowly add the dried isonitrosoacetanilide from the previous step to the sulfuric acid in small portions, maintaining the temperature between 60°C and 70°C. Do not exceed 80°C.

-

After the addition is complete, continue stirring for 5 minutes.

-

Cool the reaction mixture to room temperature and pour it onto 3 liters of cracked ice.

-

Let the mixture stand for 30 minutes.

-

Collect the precipitated crude isatin by vacuum filtration and wash it thoroughly with cold water until the washings are no longer acidic.

Experimental Protocol: Synthesis of this compound

The synthesis of the sodium salt is achieved through the hydrolysis of isatin.

-

Suspend the crude isatin in hot water.

-

Add a solution of sodium hydroxide in water with stirring. The isatin will dissolve as it converts to the sodium salt of isatinic acid.[2]

-

This aqueous solution of this compound can be used for further reactions or the solid can be isolated by evaporation of the water, although it is often used in situ.

Caption: Workflow for the synthesis of this compound from aniline.

Biological Activity and Signaling Pathways

The biological activity of this compound is intrinsically linked to that of its parent compound, isatin. Isatin is an endogenous indole that exhibits a wide range of pharmacological effects.

Isatin: A Biologically Active Precursor

Isatin and its derivatives are known to possess a variety of biological activities, as summarized in the table below.

| Activity | Compound Class | Quantitative Data (Example) | Reference |

| Monoamine Oxidase (MAO) Inhibition | Isatin | IC₅₀ for MAO-B: ~12 µM | [8] |

| 5-Hydroxyisatin | IC₅₀ for MAO-A: 8 µM | [9] | |

| Anticonvulsant | Isatin semicarbazones | Active in MES, scPTZ, and scSTY tests | [10] |

| Antimicrobial | Substituted indolinones | MIC against M. tuberculosis H37Rv: 10-20 µg/mL | [10][11] |

| Antiviral | Isatin-N-Mannich bases of isatin-3-thiosemicarbazones | Active against variola and vaccinia viruses | [10] |

| Anticancer | Isatin (3-o-nitrophenyl) hydrazone | Active against Walker carcinoma-256 | [10] |

Biological Inactivity of Isatinic Acid against Monoamine Oxidase

A crucial finding is that isatinic acid, the acid form of this compound, does not inhibit monoamine oxidase A or B.[12] This indicates that the lactam ring of isatin is essential for its MAO inhibitory activity. The opening of this ring to form isatinic acid eliminates this specific biological function.

Caption: Differential effects of Isatin and Isatinic Acid on Monoamine Oxidase.

Other Potential Biological Activities

While the primary and most studied activity of isatin is not present in its hydrolyzed form, the potential for other biological activities cannot be entirely dismissed without further studies. Derivatives of isatin have shown a broad spectrum of effects, and it is conceivable that this compound could be investigated for activities such as antimicrobial or cytotoxic effects, although no such data is currently available in the literature.

Pharmacokinetics

Direct pharmacokinetic studies on this compound are not available. However, studies on its precursor, isatin, provide valuable insights into its likely absorption, distribution, metabolism, and excretion (ADME) profile.

A study in Beagle dogs showed that after intravenous injection or oral administration, isatin is rapidly absorbed and eliminated from the plasma.[8] After 8 hours, the parent drug was generally not detectable. Another study involving long-term administration of isatin to rats indicated that the compound is well-tolerated.[13]

| Parameter | Species | Administration | Key Finding | Reference |

| Absorption | Beagle | Oral | Rapid, peak concentration <1 hour | [8] |

| Elimination | Beagle | IV and Oral | Rapid, not detectable in plasma after 8 hours | [8] |

| Tolerability | Rat | Intraperitoneal (28 days) | Well-tolerated, no negative effect on physical activity or cardiac performance | [13] |

| Genotoxicity | Mouse | Oral (gavage) | Mutagenic and genotoxic effects observed only at high repeated doses (150 mg/kg) | [14] |

Given its nature as a sodium salt, it is expected that this compound would exhibit good aqueous solubility and potentially rapid absorption if administered orally.

Experimental Protocols for Biological Assays

While no specific biological data for this compound has been found, the following are standard protocols used for assessing the biological activities of isatin derivatives, which would be applicable to the target compound.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[15]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive control wells (microorganism with no compound) and negative control wells (broth only).

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[16]

-

Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare various concentrations of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

-

Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. The IC₅₀ (half-maximal inhibitory concentration) can be calculated from the dose-response curve.

Conclusion

This compound is a well-characterized chemical intermediate whose primary significance lies in its role as a precursor in organic synthesis. It is readily formed by the alkaline hydrolysis of isatin, a compound with a rich and diverse pharmacological profile. However, the available literature strongly suggests that the hydrolysis process, which opens the lactam ring of isatin, abrogates its well-documented inhibitory activity against monoamine oxidase. While the broader class of isatin derivatives exhibits a wide range of biological effects, there is currently a lack of evidence to suggest that this compound itself is a potent biological agent. Future research could explore its potential antimicrobial or cytotoxic properties, but for now, its main utility for researchers and drug development professionals is as a versatile synthetic building block. The pharmacokinetic profile of its parent compound, isatin, suggests that if it were to be used as a therapeutic agent, it would likely be rapidly absorbed and eliminated.

References

- 1. This compound | C8H6NNaO3 | CID 70700811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 17617-34-4|this compound|BLD Pharm [bldpharm.com]

- 4. biomedres.us [biomedres.us]

- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. journals.irapa.org [journals.irapa.org]

- 8. A pharmacokinetic study of Isatin in Beagles' bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of Long-Term Isatin Administration on Daily Physical Activity and Cardiac Performance in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mutagenicity and genotoxicity of isatin in mammalian cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity of Different Excipients on RPMI 2650 Human Nasal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Historical Synthesis of Sodium Isatinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical synthesis of sodium isatinate, a key intermediate in various synthetic and pharmaceutical applications. The journey begins with the initial isolation of its parent compound, isatin, and progresses through the development of seminal synthetic methodologies that have become cornerstones of heterocyclic chemistry.

Discovery of Isatin: The Precursor to Sodium Isatinate

The story of sodium isatinate begins with the discovery of isatin (1H-indole-2,3-dione). Isatin was first isolated in 1841 by Otto Linné Erdmann and Auguste Laurent.[1] They obtained this orange-red crystalline solid as a product of the oxidation of indigo dye using nitric acid and chromic acids.[1] This discovery was a significant milestone, providing chemists with a new and versatile heterocyclic scaffold. The unique structure of isatin, featuring a fused aromatic ring and a five-membered ring with two carbonyl groups, opened up new avenues for chemical exploration and the synthesis of novel compounds.[2]

Initially, the primary interest in isatin was academic, focusing on understanding its structure and reactivity. However, its potential as a building block for more complex molecules was soon recognized, paving the way for its use in the synthesis of a wide array of biologically active compounds.

Formation of Sodium Isatinate

Sodium isatinate is the sodium salt of isatin. The formation of this salt is a direct consequence of the acidic nature of the proton attached to the nitrogen atom (N-H) in the isatin ring. This proton can be readily removed by a base, such as sodium hydroxide, to form the corresponding sodium salt.[3]

The deprotonation results in the formation of an azanion, which is a potent nucleophile.[4] This reactivity is frequently exploited in the synthesis of N-substituted isatin derivatives, where the sodium or potassium salt of isatin is reacted with various electrophiles like alkyl or acyl halides.[3] While a specific date for the "discovery" of sodium isatinate is not well-documented as a singular event, its preparation is a fundamental and early-established acid-base reaction following the characterization of isatin. Procedures for purifying isatin often involve its dissolution in a sodium hydroxide solution, which transiently forms sodium isatinate.[5]

Logical Relationship: From Isatin to Sodium Isatinate

References

- 1. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. Isatin - Wikipedia [en.wikipedia.org]

- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Sodium 2-(2-aminophenyl)-2-oxoacetate molecular weight and formula

This document provides core technical data for Sodium 2-(2-aminophenyl)-2-oxoacetate, a compound relevant to researchers and professionals in drug development and organic synthesis. The information presented includes its chemical formula and molecular weight, summarized for clarity.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from verified chemical databases. The table below summarizes this key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₈H₆NNaO₃ | [1][2][3][4] |

| Molecular Weight | 187.13 g/mol | [2][3][5][6] |

| Exact Mass | 187.02453734 Da | [2] |

| CAS Number | 17617-34-4 | [1][2][3] |

Molecular Structure and Composition

This compound is an organic sodium salt. It consists of a sodium cation and a 2-(2-aminophenyl)-2-oxoacetate anion. The logical relationship between these components is illustrated in the diagram below.

Caption: Logical diagram of the ionic components of the molecule.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound | C8H6NNaO3 | CID 70700811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. This compound|CAS 17617-34-4|TCIJT|製品詳細 [tci-chemical-trading.com]

- 5. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 6. This compound , Package: 50mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

Spectral analysis (NMR, IR, Mass Spec) of Sodium 2-(2-aminophenyl)-2-oxoacetate

Introduction

Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium isatinate, is an organic compound with significant potential in pharmaceutical and chemical research. Its utility as a key intermediate in the synthesis of various heterocyclic compounds necessitates a thorough understanding of its structural and electronic properties.[1] This technical guide provides a comprehensive overview of the spectral analysis of this compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy and analysis of structurally similar compounds. The methodologies for acquiring such data are detailed, offering a framework for the empirical validation of the predicted spectral characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecular characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for the spectral analysis of this compound. These predictions are derived from spectral correlation tables and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet of doublets | 1H | Aromatic H |

| ~7.4 | Triplet of doublets | 1H | Aromatic H |

| ~6.8 | Doublet | 1H | Aromatic H |

| ~6.6 | Triplet | 1H | Aromatic H |

| ~5.5 | Broad singlet | 2H | -NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O (Ketone) |

| ~168 | C=O (Carboxylate) |

| ~150 | Aromatic C-NH₂ |

| ~136 | Aromatic CH |

| ~132 | Aromatic C |

| ~118 | Aromatic CH |

| ~116 | Aromatic CH |

| ~115 | Aromatic CH |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch (Amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~1710 | Strong | C=O Stretch (α-Keto ketone) |

| ~1620 | Strong | C=O Stretch (Carboxylate) |

| ~1600 | Medium | N-H Bend (Amine) |

| 1580-1450 | Medium-Strong | Aromatic C=C Bending |

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Identity | Notes |

| 187.02 | [M]⁺ | Molecular ion (Sodium Salt) |

| 164.03 | [M-Na]⁻ | Anion of the salt |

| 136.04 | [M-Na-CO]⁻ | Loss of carbon monoxide from the anion |

| 120.04 | [M-Na-CO₂]⁻ | Loss of carbon dioxide from the anion |

| 92.05 | [C₆H₆N]⁺ | Fragment from cleavage of the keto-carboxylate side chain |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shifts to 0.00 ppm.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a typical experiment involves a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled experiment is standard, with a wider spectral width and a longer acquisition time to ensure good signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Solid): For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[2]

-

Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.[3]

-

Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and record the IR spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable technique for this polar, ionic compound. ESI can be operated in both positive and negative ion modes to detect the sodiated molecule and the carboxylate anion, respectively.

-

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. This involves selecting a precursor ion (e.g., the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.[4]

Mandatory Visualization

Interpretation of Predicted Spectra

-

¹H NMR: The predicted spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and multiplicities determined by their position relative to the electron-donating amino group and the electron-withdrawing keto-carboxylate group. The amine protons are expected to appear as a broad signal that may be exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will be characterized by several signals in the aromatic region (115-150 ppm). The carbonyl carbons of the ketone and carboxylate groups are predicted to be the most downfield signals, appearing around 195 ppm and 168 ppm, respectively.

-

IR Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone and carboxylate groups, and the C=C bending vibrations of the aromatic ring. The broadness of the N-H stretch can indicate hydrogen bonding.

-

Mass Spectrometry: The mass spectrum should confirm the molecular weight of the compound. The exact mass can be used to determine the elemental composition. Fragmentation analysis (MS/MS) would likely show the loss of small neutral molecules such as CO and CO₂ from the parent ion, providing further evidence for the proposed structure.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive structural elucidation of this compound. While this guide presents predicted data, it establishes a solid foundation for the experimental verification and characterization of this important synthetic intermediate. The detailed protocols and workflows outlined herein offer a systematic approach for researchers to obtain and interpret the necessary spectral data, ensuring the identity and purity of the compound for its application in research and development.

References

An In-Depth Technical Guide to the Solubility of Sodium 2-(2-aminophenyl)-2-oxoacetate for Researchers and Drug Development Professionals

Abstract

Sodium 2-(2-aminophenyl)-2-oxoacetate, a key intermediate in various synthetic pathways, presents a unique solubility profile critical for its application in pharmaceutical development and biochemical research. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in common organic solvents. Due to the scarcity of published quantitative data, this document emphasizes the fundamental principles governing the solubility of this molecule and furnishes a detailed, field-proven experimental protocol for its determination. We will explore the molecular characteristics of this compound, predict its solubility behavior based on these features, and provide a step-by-step methodology for researchers to generate reliable and reproducible solubility data. This guide is intended to empower scientists to effectively utilize this compound in their research and development endeavors.

Introduction: Understanding the Molecule

This compound (CAS 17617-34-4) is an organic salt with a molecular weight of 187.13 g/mol and the chemical formula C₈H₆NNaO₃.[1][2] Its structure, featuring a sodium carboxylate, an aromatic amine, and an alpha-keto group, dictates its physicochemical properties and, consequently, its solubility. The ionic nature imparted by the sodium salt suggests a high affinity for polar solvents, while the phenyl ring introduces a degree of lipophilicity. This amphipathic character implies a nuanced solubility profile across a spectrum of organic solvents. Understanding this profile is paramount for applications such as reaction chemistry, formulation development, and purification processes.

Key Structural Features Influencing Solubility:

-

Ionic Group: The sodium carboxylate group ([C(=O)O⁻]Na⁺) is the primary driver of polarity and is expected to facilitate solubility in polar protic and aprotic solvents.

-

Aromatic Ring: The benzene ring is nonpolar and will contribute to solubility in solvents with lower polarity.

-

Amino Group: The primary amine (-NH₂) can act as a hydrogen bond donor and acceptor, further influencing interactions with protic solvents.

-

Alpha-Keto Group: The ketone group is a hydrogen bond acceptor, contributing to interactions with protic solvents.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound in various classes of organic solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in water due to the ionic nature of the sodium salt. In alcohols like methanol and ethanol, the solubility is expected to be moderate to high, driven by ion-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful polar aprotic solvents capable of solvating both cations and anions effectively.[3][4] Consequently, high solubility of the sodium salt is expected in these solvents.

-

Solvents of Intermediate Polarity (e.g., Acetone, Acetonitrile): Moderate to low solubility is predicted. While these solvents have a dipole moment, they are less effective at solvating the dissociated ions compared to highly polar solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The compound is expected to be poorly soluble or insoluble in nonpolar solvents due to the dominance of the ionic carboxylate group.

The following table provides a qualitative prediction of solubility that can be systematically verified through the experimental protocol outlined in the subsequent section.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interactions |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Ion-Dipole, Hydrogen Bonding |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Low | Ion-Dipole |

| Intermediate Polarity | Acetone, Ethyl Acetate | Low | Dipole-Dipole |

| Nonpolar | Toluene, Hexane, Dichloromethane | Very Low / Insoluble | van der Waals forces |

Experimental Determination of Solubility

The following protocol provides a reliable method for determining the quantitative solubility of this compound. The shake-flask method, a widely accepted technique, is detailed below.

Materials and Equipment

-

This compound (purity ≥95%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Safety Precautions

-

Handle this compound in a well-ventilated area.

-

According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[5]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for each solvent and handle them accordingly in a fume hood.[6]

-

Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An amount that ensures a visible excess of solid remains after equilibration is crucial.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials to further ensure the separation of the solid and liquid phases.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original undiluted sample by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Interpretation and Application

The experimentally determined solubility data can be compiled into a comprehensive table for easy comparison.

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| DMF | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

This quantitative data is invaluable for:

-

Reaction Solvent Selection: Choosing an appropriate solvent that can dissolve reactants to the desired concentration.

-

Crystallization and Purification: Designing effective crystallization processes by identifying suitable solvent/anti-solvent systems.

-

Formulation Development: Developing stable liquid formulations for drug delivery or as stock solutions for biological assays.

-

Chromatographic Method Development: Selecting appropriate mobile phases for purification and analysis.

Conclusion

References

- 1. This compound | C8H6NNaO3 | CID 70700811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. gchemglobal.com [gchemglobal.com]

- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 17617-34-4|this compound|BLD Pharm [bldpharm.com]

- 6. fishersci.ca [fishersci.ca]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Sodium 2-(2-aminophenyl)-2-oxoacetate in the Kynurenine Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kynurenine pathway, the primary route of tryptophan metabolism, has emerged as a critical regulator of immune responses and neuronal function. Its dysregulation is implicated in a spectrum of pathologies, including cancer, neurodegenerative diseases, and autoimmune disorders. Consequently, the enzymes that govern this pathway represent promising targets for therapeutic intervention. This technical guide explores the potential research applications of Sodium 2-(2-aminophenyl)-2-oxoacetate, a structural analog of the central pathway metabolite, L-kynurenine. By examining its structural similarities to known substrates and inhibitors, we delineate its hypothesized role as a modulator of key kynurenine pathway enzymes, namely Indoleamine 2,3-dioxygenase (IDO1), Tryptophan 2,3-dioxygenase (TDO), Kynurenine 3-monooxygenase (KMO), and Kynurenine Aminotransferases (KATs). This document provides a comprehensive overview of the pathway, detailed experimental protocols for assessing enzyme inhibition, and a framework for investigating the therapeutic utility of this and similar molecules.

Introduction: The Kynurenine Pathway - A Nexus of Disease and Therapeutic Opportunity

Over 95% of dietary L-tryptophan is catabolized through the kynurenine pathway, leading to the production of a host of bioactive metabolites.[1] This metabolic cascade is initiated by the rate-limiting enzymes IDO1 and TDO, which convert tryptophan to N-formylkynurenine.[2] Subsequent enzymatic steps produce several neuroactive and immunomodulatory molecules, including kynurenic acid (KYNA), 3-hydroxykynurenine (3-HK), and quinolinic acid (QUIN), before culminating in the synthesis of nicotinamide adenine dinucleotide (NAD+).

The kynurenine pathway is a critical regulator of the immune system.[3] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the activity of effector T cells and promote immune tolerance, thereby allowing cancer cells to evade immune destruction.[2][4] For this reason, inhibitors of IDO1 and TDO are actively being pursued as cancer immunotherapies.[2]

In the central nervous system, an imbalance in kynurenine pathway metabolites is associated with various neurological and psychiatric disorders.[5] Elevated levels of the NMDA receptor antagonist KYNA are linked to cognitive deficits in schizophrenia, while the excitotoxin QUIN is implicated in neurodegenerative conditions such as Huntington's disease.[5][6] This has spurred the development of inhibitors for enzymes like KMO and KATs to rebalance the levels of these neuroactive metabolites.[7][8]

This compound: A Kynurenine Analog

This compound is the sodium salt of 2-(2-aminophenyl)-2-oxoacetic acid. Its chemical structure bears a striking resemblance to L-kynurenine, the central metabolite of the kynurenine pathway.

Structural Comparison:

| Feature | L-Kynurenine | 2-(2-aminophenyl)-2-oxoacetic acid |

| Core Structure | 2-aminophenyl group attached to a keto-acid moiety | 2-aminophenyl group attached to a keto-acid moiety |

| Side Chain | 2-aminobutanoic acid | Acetic acid |

This structural similarity forms the basis for the hypothesis that this compound can act as a competitive inhibitor of enzymes that utilize L-kynurenine as a substrate.

Potential Research Applications as a Kynurenine Pathway Modulator

Based on its structure, this compound is a prime candidate for investigation as an inhibitor of several key enzymes within the kynurenine pathway.

Potential Inhibition of IDO1 and TDO

While not a direct structural analog of tryptophan, the indole-like structure of some IDO1/TDO inhibitors suggests that compounds with an aromatic amine adjacent to a carbonyl group could potentially interact with the active sites of these enzymes.[9] The primary application would be to investigate its ability to block the initial, rate-limiting step of tryptophan catabolism.

Potential Inhibition of Kynurenine 3-Monooxygenase (KMO)

KMO is a critical enzyme that hydroxylates kynurenine to 3-hydroxykynurenine. Inhibition of KMO is a therapeutic strategy to decrease the production of downstream neurotoxic metabolites and increase the levels of neuroprotective kynurenic acid.[6][7] Given that many KMO inhibitors are kynurenine analogs, this compound is a strong candidate for KMO inhibition.[6]

Potential Inhibition of Kynurenine Aminotransferases (KATs)

KATs are responsible for the conversion of kynurenine to kynurenic acid.[8] In conditions where excessive KYNA is pathogenic, such as the cognitive symptoms of schizophrenia, KAT inhibitors are of therapeutic interest.[10] As a close structural analog of the substrate, this compound could potentially act as a competitive inhibitor of KAT enzymes.[8]

Quantitative Data on Known Kynurenine Pathway Inhibitors

To provide a benchmark for evaluating the potential potency of novel inhibitors like this compound, the following tables summarize the inhibitory activities of selected known compounds targeting key enzymes in the kynurenine pathway.

Table 1: Inhibitors of IDO1

| Compound | IC50 (nM) | Assay System | Reference |

| Epacadostat | ~10 | Human recombinant IDO1 | [4] |

| Navoximod (NLG-919) | 75 | Recombinant human IDO1 | [4] |

| 4-Phenylimidazole | 6,000 | Recombinant human IDO1 | [4] |

Table 2: Inhibitors of TDO

| Compound | Ki (µM) | Assay System | Reference |

| 680C91 | 0.051 | Recombinant human TDO | [11] |

| LM10 | 5.5 | Recombinant human TDO | [11] |

Table 3: Inhibitors of KMO

| Compound | IC50 (nM) | Assay System | Reference |

| UPF 648 | 20 | Rat recombinant KMO | [12] |

| Ro 61-8048 | 37 | Recombinant human KMO | [6] |